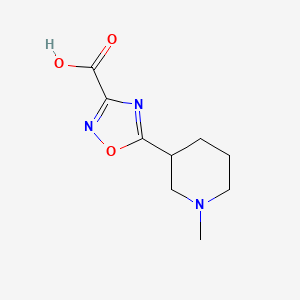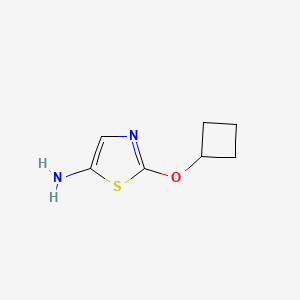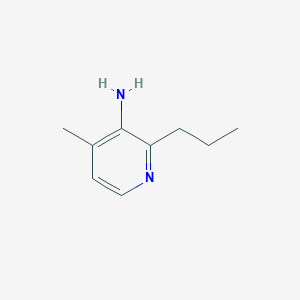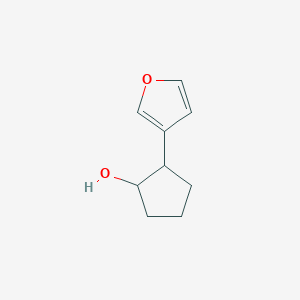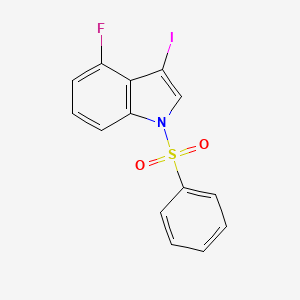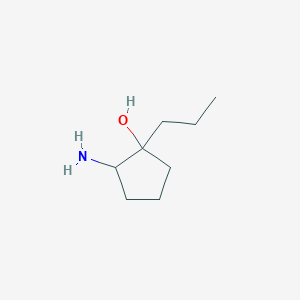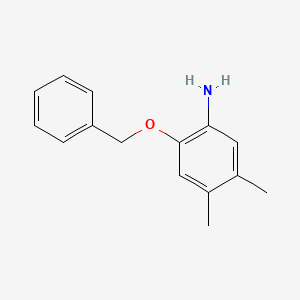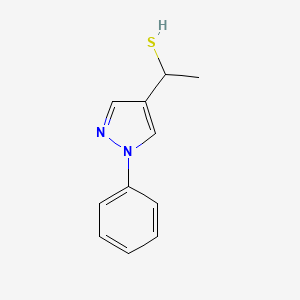
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-thiol is a compound belonging to the pyrazole family, characterized by a phenyl group attached to a pyrazole ring, which is further connected to an ethanethiol group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-thiol typically involves the following steps:
Starting Material: The synthesis begins with 1-phenyl-1H-pyrazol-4-yl ethanone.
Thiol Addition: The ethanone is then subjected to thiolation, where a thiol group is introduced to form the desired ethanethiol derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Chemical Reactions Analysis
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Ligand Binding: It can act as a ligand, forming coordination complexes with metal ions, which can alter the reactivity and properties of the metal center.
Comparison with Similar Compounds
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-thiol can be compared with other similar compounds:
1-(1-Phenyl-1H-pyrazol-4-yl)ethanone: This compound lacks the thiol group and is primarily used as an intermediate in organic synthesis.
1-(1-Phenyl-1H-pyrazol-4-yl)ethanol: This compound has a hydroxyl group instead of a thiol group and is used in the synthesis of various pyrazole derivatives.
1-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: This compound contains an amine group and is used in the study of amine-based coordination complexes.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanethiol |
InChI |
InChI=1S/C11H12N2S/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 |
InChI Key |
HJCTWZZVFIXEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13313015.png)

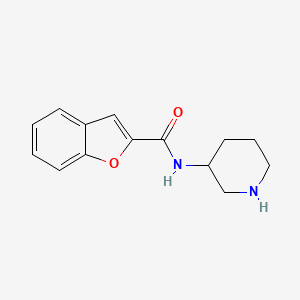
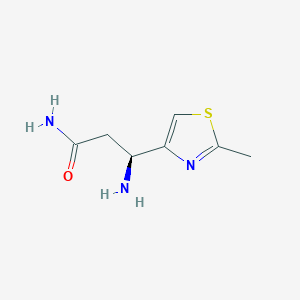
![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B13313038.png)
